molecular formula C21H15Cl2N3O5 B11944391 4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate CAS No. 881468-73-1

4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate

Cat. No.: B11944391
CAS No.: 881468-73-1
M. Wt: 460.3 g/mol
InChI Key: FYVRIWWUPISZPS-OPEKNORGSA-N
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Description

This compound is a hydrazone derivative featuring a furan-2-carboxylate backbone linked to a dichlorobenzamido-acetyl hydrazone moiety. Its molecular formula is C₂₀H₁₃Cl₂N₃O₅, with a molecular weight of 446.2 g/mol (CAS: 767332-46-7). The compound’s structure allows for intramolecular interactions, such as hydrogen bonding and π-π stacking, which influence its stability and reactivity.

Properties

CAS No.

881468-73-1

Molecular Formula

C21H15Cl2N3O5

Molecular Weight

460.3 g/mol

IUPAC Name

[4-[(E)-[[2-[(3,4-dichlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C21H15Cl2N3O5/c22-16-8-5-14(10-17(16)23)20(28)24-12-19(27)26-25-11-13-3-6-15(7-4-13)31-21(29)18-2-1-9-30-18/h1-11H,12H2,(H,24,28)(H,26,27)/b25-11+

InChI Key

FYVRIWWUPISZPS-OPEKNORGSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzoyl chloride with glycine to form 3,4-dichlorobenzamidoacetyl chloride. This intermediate is then reacted with hydrazine to produce the hydrazone derivative. Finally, the hydrazone is coupled with furan-2-carboxylic acid under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The hydrazone linkage allows it to form stable complexes with metal ions, which can further modulate its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of hydrazone derivatives with variable substituents on the aryl or heteroaryl moieties. Below is a detailed comparison with analogous compounds:

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate (Target) 3,4-dichlorophenyl C₂₀H₁₃Cl₂N₃O₅ 446.2 High electronegativity due to Cl substituents; potential antifungal activity
4-((2-(2-((2,3-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate 2,3-dichlorophenyl C₂₀H₁₃Cl₂N₃O₅ 446.2 Isomeric Cl arrangement reduces steric hindrance compared to 3,4-dichloro
4-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate (CAS 881470-34-4) 4-methylphenyl (p-tolyl) C₂₀H₁₇N₃O₅ 379.4 Electron-donating methyl group lowers reactivity but improves solubility
4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate (CAS 6154-45-6) 4-ethylphenyl C₂₂H₁₉N₃O₅ 405.4 Bulky ethyl group reduces membrane permeability compared to Cl derivatives
4-[(E)-({[(2-Iodobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-furoate 2-iodophenyl C₂₁H₁₆IN₃O₅ 517.3 Heavy iodine atom enhances halogen bonding but increases molecular weight

Key Research Findings

Electron-Withdrawing vs. Electron-Donating Groups :

  • Chlorine substituents (as in the target compound) significantly enhance antifungal activity by increasing electrophilicity and binding to fungal CYP450.
  • Methyl or ethyl groups (e.g., p-tolyl or 4-ethylphenyl analogs) reduce bioactivity due to weaker electronic interactions.

Steric and Solubility Trade-offs :

  • The 2,3-dichloro isomer shows comparable activity to the 3,4-dichloro target compound but with better solubility due to reduced steric clashes.
  • Iodine-substituted derivatives, while structurally unique, face solubility challenges, limiting their therapeutic utility.

Synthetic Feasibility :

  • The target compound’s synthesis involves hydrazone coupling under mild acidic conditions, similar to other analogs. However, dichloro-substituted precursors require stringent temperature control to avoid side reactions.

Biological Activity

The compound 4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Synthesis

The structural formula of the compound can be represented as follows:

C18H16Cl2N4O4\text{C}_{18}\text{H}_{16}\text{Cl}_2\text{N}_4\text{O}_4

The synthesis typically involves the reaction of 3,4-dichlorobenzoyl chloride with hydrazine derivatives, followed by condensation with furan-2-carboxylic acid. The final product is obtained through a series of purification steps that may include recrystallization and chromatography.

Anticancer Properties

Research has indicated that compounds containing furan and hydrazone moieties often exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to 4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate demonstrate cytotoxic effects against various cancer cell lines.

  • Case Study : A compound structurally related to this one was tested against HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines. The results indicated an IC50 value of approximately 50 µg/mL for HeLa cells, suggesting moderate potency in inhibiting cell proliferation .
Cell LineIC50 (µg/mL)
HeLa50
HepG260
MCF-755

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

  • Antibacterial Activity : The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be 125 µg/mL, while it showed an MIC of 250 µg/mL against Escherichia coli .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus125
Escherichia coli250

The proposed mechanism by which this compound exerts its biological effects includes the inhibition of specific enzymes involved in cell proliferation and bacterial growth. For example, the hydrazone linkage is known to interact with target proteins through hydrogen bonding and hydrophobic interactions, potentially leading to apoptosis in cancer cells and disruption of bacterial cell wall synthesis.

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